molecular formula C17H21NO4 B4607251 4-butoxy-N-(furan-2-ylmethyl)-3-methoxybenzamide

4-butoxy-N-(furan-2-ylmethyl)-3-methoxybenzamide

Cat. No.: B4607251
M. Wt: 303.35 g/mol
InChI Key: VAJMTKGJSNWRDP-UHFFFAOYSA-N
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Description

4-butoxy-N-(furan-2-ylmethyl)-3-methoxybenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a butoxy group, a furan-2-ylmethyl group, and a methoxy group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-(furan-2-ylmethyl)-3-methoxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-butoxybenzoic acid, furan-2-carbaldehyde, and 3-methoxyaniline.

    Formation of Intermediate: The first step involves the condensation of furan-2-carbaldehyde with 3-methoxyaniline to form an intermediate Schiff base.

    Amidation Reaction: The Schiff base is then subjected to an amidation reaction with 4-butoxybenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and amidation reactions under controlled temperature and pressure conditions.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-(furan-2-ylmethyl)-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the butoxy or methoxy groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

4-butoxy-N-(furan-2-ylmethyl)-3-methoxybenzamide has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound with applications in drug discovery and development.

    Materials Science: The compound is explored for its potential use in the development of novel materials with specific properties.

    Biological Studies: It is used in biological studies to investigate its interactions with biological targets and its potential therapeutic effects.

    Chemical Research: The compound is utilized in chemical research to study its reactivity and to develop new synthetic methodologies.

Mechanism of Action

The mechanism of action of 4-butoxy-N-(furan-2-ylmethyl)-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: It may bind to specific receptors in the body, modulating their activity and leading to physiological effects.

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways and cellular processes.

    Signal Transduction: It may influence signal transduction pathways, altering cellular responses and functions.

Comparison with Similar Compounds

Similar Compounds

    4-butoxy-N-(furan-2-ylmethyl)benzenesulfonamide: A sulfonamide derivative with similar structural features.

    4-butoxy-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzamide: A benzamide derivative with an additional pyridin-2-ylmethyl group.

    4-butoxy-N-[(furan-2-yl)methyl]-2,3-dimethylbenzene-1-sulfonamide: A sulfonamide derivative with dimethyl substitution on the benzene ring.

Uniqueness

4-butoxy-N-(furan-2-ylmethyl)-3-methoxybenzamide is unique due to the presence of the methoxy group on the benzamide core, which may impart distinct chemical and biological properties compared to similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall pharmacological profile.

Properties

IUPAC Name

4-butoxy-N-(furan-2-ylmethyl)-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c1-3-4-9-22-15-8-7-13(11-16(15)20-2)17(19)18-12-14-6-5-10-21-14/h5-8,10-11H,3-4,9,12H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAJMTKGJSNWRDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C(=O)NCC2=CC=CO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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